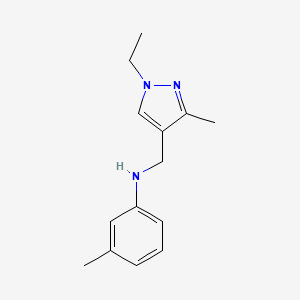
Madurastatin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Madurastatin B2 is a phenolate-hydroxamate siderophore isolated from Actinomadura sp . Siderophores are metabolites used by bacteria and plants to sequester iron, which is abundant but mostly insoluble and inaccessible to life . This compound has demonstrated biological activity against MRSA and B. subtilis .
Synthesis Analysis
The synthesis of this compound involves a convergent synthesis approach . The retrosynthesis of Fragment 1 and Fragment 2 was proposed, with starting materials for Fragment 1 being obtained via a mild catalytic synthesis of 2-Oxazolines via Oxetane Ring-Opening . The cyclization to the Oxazoline Moiety and condensation reactions lead to Fragment 1 . Starting reagents for Fragment 2 undergo Hydroxamine Formation, N-Acylation, and Methylation via Ru Catalyst Protection of Carbonyl, leading to the synthesis of Lactam and Fragment 2 .Molecular Structure Analysis
This compound is a part of a group of pentapeptides containing an oxazoline moiety . In some cases, an imidazolidinone ring is also present as an additional structural feature . The LC/HRMS analysis of an extract identified the presence of the known madurastatins along with additional members of the family .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization to the Oxazoline Moiety and condensation reactions to Fragment 1 . Hydroxamine Formation, N-Acylation, and Methylation via Ru Catalyst Protection of Carbonyl are also involved .Applications De Recherche Scientifique
Structural and Biochemical Characterization
- Structural Reassignment and Stereochemistry : The madurastatins, including Madurastatin B2, were initially described as having an unusual N-terminal aziridine ring. Recent work has led to the reevaluation of their structures, particularly focusing on the N-terminal 2-(2-hydroxyphenyl)oxazoline instead of aziridine. This reassignment has implications for understanding the biochemical properties and potential applications of this compound (Tyler et al., 2017).
Siderophore Production and Antimicrobial Activity
- Isolation and Antimicrobial Activity : this compound, along with other variants, has been isolated from the culture broth of Actinomadura madurae. These compounds have demonstrated antibacterial activity against Micrococcus luteus. The presence of an aziridine ring in these compounds is essential for such activity, indicating their potential as antimicrobial agents (Harada et al., 2004).
Genome Sequencing and Biosynthetic Pathways
- Genomic Insights and Biosynthesis : The discovery of new madurastatin variants, including D1 and D2, has led to genome sequencing efforts to identify the biosynthetic gene cluster. This knowledge enables the proposal of a biosynthetic pathway for these compounds, enhancing our understanding of their natural production and potential for synthetic modification (Yan et al., 2019).
Functional Analysis and Characterization
- Characterization of Madurastatin C1 : While not directly about this compound, related research on Madurastatin C1, another compound from the same family, has contributed to a deeper understanding of these siderophores. This includes insights into their isolation, structure elucidation, and antimicrobial properties, which are relevant for comprehending the broader class of madurastatins (Mazzei et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFXOJAEDXDBM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335865 |
Source


|
| Record name | Madurastatin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768384-52-7 |
Source


|
| Record name | Madurastatin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)
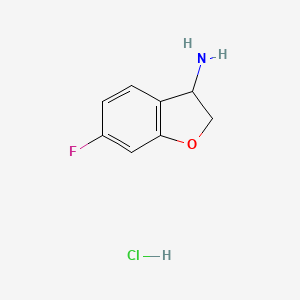
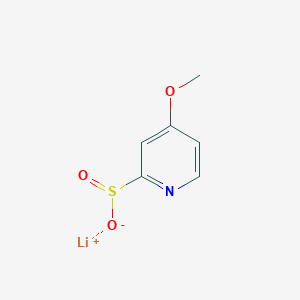
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
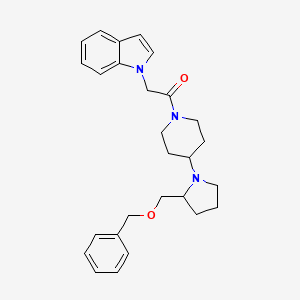
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

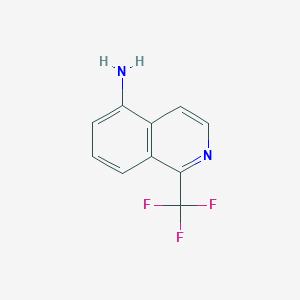
![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
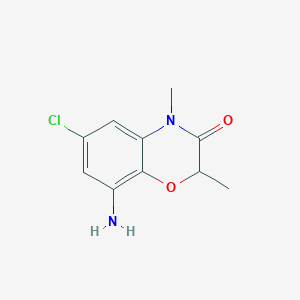
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
